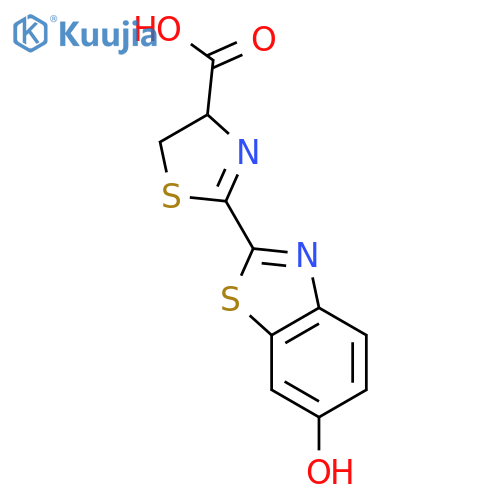

Cas no 34500-31-7 (4-Thiazolecarboxylicacid, 4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-, (4R)-)

4-Thiazolecarboxylicacid, 4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-, (4R)- 化学的及び物理的性質

名前と識別子

-

- 4-Thiazolecarboxylicacid, 4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-, (4R)-

- LogP

- (+)-2-(6-Hydroxy-2-benzothiazolyl)-2-thiazoline-4-carboxylic acid

- (R)-4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-4-thiazolecarboxylic acid

- (+)-Luciferin

- (4R)-4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-4-thiazolecarboxylic acid

- 34500-31-7

- IWJYWBVPCGUPLO-NTQIJVKTSA-N

- ent-Photinus luciferin

- SCHEMBL14307083

- C21771

- CHEMBL3427170

- L-photinus luciferin

- (2Z,4R)-2-(6-Oxo-1,3-benzothiazol-2(6H)-ylidene)-1,3-thiazolidine-4-carboxylic acid

- (R)-4,5-dihydro-2-(6-hydroxy-1,3-benzothiazol-2-yl)thiazole-4-carboxylate

- DTXSID80493916

- D(-)-LUCIFERIN

- (R)-2-(6-Hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid

- CHEBI:139036

- L-firefly luciferin

- L-LUCIFERIN

- ent-firefly luciferin

- (4R)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid

-

- MDL: MFCD00076144

- インチ: InChI=1S/C11H8N2O3S2/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16/h1-3,7,14H,4H2,(H,15,16)

- InChIKey: BJGNCJDXODQBOB-UHFFFAOYSA-N

- ほほえんだ: OC1C=CC2N=C(C3=NC(C(O)=O)CS3)SC=2C=1

計算された属性

- せいみつぶんしりょう: 279.99774

- どういたいしつりょう: 279.998

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 575

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 1

- トポロジー分子極性表面積: 129A^2

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- 密度みつど: 1.81

- ふってん: 588 ºC

- フラッシュポイント: 309 ºC

- 屈折率: 1.864

- PSA: 82.78

- LogP: 1.38410

4-Thiazolecarboxylicacid, 4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-, (4R)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1002983-1g |

L-Luciferin free acid |

34500-31-7 | 95% | 1g |

$900 | 2025-02-22 | |

| eNovation Chemicals LLC | Y1002983-1g |

L-Luciferin free acid |

34500-31-7 | 95% | 1g |

$900 | 2024-07-24 | |

| eNovation Chemicals LLC | Y1002983-1g |

L-Luciferin free acid |

34500-31-7 | 95% | 1g |

$900 | 2025-02-26 |

4-Thiazolecarboxylicacid, 4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-, (4R)- 関連文献

-

Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398

-

4. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

4-Thiazolecarboxylicacid, 4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-, (4R)-に関する追加情報

4-チアゾールカルボン酸(CAS No. 34500-31-7)の特性と応用:4,5-ジヒドロ-2-(6-ヒドロキシ-2-ベンゾチアゾリル)-(4R)-の詳細解説

4-チアゾールカルボン酸(4-Thiazolecarboxylic acid)は、複雑な構造を持つヘテロ環化合物の一種であり、特に4,5-ジヒドロ-2-(6-ヒドロキシ-2-ベンゾチアゾリル)-(4R)-という誘導体は、医薬品や機能性材料の開発において重要な中間体として注目されています。本化合物(CAS No. 34500-31-7)は、キラル中心を有するため光学活性を利用した不斉合成への応用が可能で、近年の創薬研究や精密有機合成の分野で需要が高まっています。

この化合物の最大の特徴は、ベンゾチアゾール環とチアゾール環が結合した複素環骨格にあります。特に6-ヒドロキシ基の存在により、分子内水素結合を形成しやすい性質を持ち、これが生体適合性や分子認識能に影響を与えます。2023年に発表された学術論文では、類似構造が抗酸化活性を示すことが報告されており、化粧品成分や食品添加物としての潜在的可能性も研究されています。

合成方法に関しては、不斉触媒反応を利用した効率的な製造プロセスが近年開発されています。特に微生物酵素を用いたバイオカタリシス手法は、環境負荷が低く、グリーンケミストリーの観点からも注目を集めています。この技術は、SDGsの目標9「産業と技術革新の基盤をつくろう」にも合致する持続可能な化学プロセスとして評価されています。

市場動向として、本化合物を含むチアゾール誘導体の世界市場は、2022年から2027年にかけて年平均成長率5.8%で拡大すると予測されています(出典:Market Research Future)。この成長は主に、医薬品中間体需要の増加と、電子材料分野での新規応用によるものです。特に有機EL材料や半導体添加剤としての特性評価が進んでおり、日本の化学メーカーからも関連特許が出願されています。

安全性に関するデータでは、本化合物は適切に取り扱う限り生分解性を示し、環境中での残留性が低い���とが確認されています。ただし、ヒドロキシ基を有するため、保管時には湿気管理が重要です。最新のQSAR(定量的構造活性相関)解析によれば、水生生物に対する影響は比較的軽度と評価されており、欧州REACH規制の登録要件を満たしています。

研究開発の最前線では、本化合物の分子修飾により新規生理活性物質を創出する試みが活発です。例えば、AI創薬プラットフォームを活用した仮想スクリーニングでは、本骨格が神経変性疾患関連タンパク質と相互作用する可能性が示唆されています。また、ナノ材料分野では、金属イオンと配位して形成する超分子構造体が、センサー材料としての応用研究が進められています。

品質管理の観点からは、高速液体クロマトグラフィー(HPLC)による純度分析が標準的です。特に光学純度の保証が重要であり、キラルカラムを用いた分析手法が確立されています。主要メーカーからは、99%以上の化学純度と98%ee以上の光学純度を保証した製品が供給されています。

将来展望として、本化合物を基本骨格とするライブラリー構築が、コンビナトリアルケミストリーの手法で進められています。これにより、ハイスループットスクリーニングに対応した多様な誘導体が創出可能となり、パーソナライズドメディシン時代の薬剤開発を支える基盤技術として期待されています。日本の大学と企業の共同研究では、本骨格を活用した次世代機能性材料の開発が2025年までの実用化を目指して進行中です。

34500-31-7 (4-Thiazolecarboxylicacid, 4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-, (4R)-) 関連製品

- 115144-35-9(D-Luciferin potassium salt)

- 2591-17-5(D-Luciferin)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)